Prepolycitrin A

Description

Prepolycitrin A is a marine alkaloid isolated from the ascidian Polycitor africanus. First reported by Rudi et al. in 2000, it belongs to the polycitrin family, which includes compounds like Polycitrins A and B and Polycitones A and B . These alkaloids are characterized by their pyrrolo-oxazinone or diarylated maleic anhydride-derived structures, which contribute to their biological activities, such as inhibition of retroviral reverse transcriptases and cellular DNA polymerases . This compound has garnered attention for its synthetic accessibility via Heck arylation reactions, enabling further pharmacological exploration .

Properties

Molecular Formula |

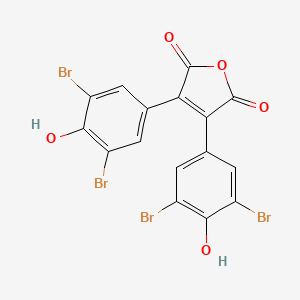

C16H6Br4O5 |

|---|---|

Molecular Weight |

597.8 g/mol |

IUPAC Name |

3,4-bis(3,5-dibromo-4-hydroxyphenyl)furan-2,5-dione |

InChI |

InChI=1S/C16H6Br4O5/c17-7-1-5(2-8(18)13(7)21)11-12(16(24)25-15(11)23)6-3-9(19)14(22)10(20)4-6/h1-4,21-22H |

InChI Key |

BAQPAGXIZNWNKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C2=C(C(=O)OC2=O)C3=CC(=C(C(=C3)Br)O)Br |

Synonyms |

prepolycitrin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

Prepolycitrin A and its analogs share core structural motifs derived from maleic anhydride or pyrrolo-oxazinone frameworks. Key distinctions arise from substituent patterns and stereochemistry:

| Compound | Core Structure | Key Structural Features | Source |

|---|---|---|---|

| This compound | Diarylated maleic anhydride | 3,4-Diaryl substitution with specific aryl groups | Polycitor africanus |

| Polycitrin A | Pyrrolo-oxazinone | Tetraphenolic bis-spiroketal system | Polycitor species |

| Polycitone B | Aromatic alkaloid | Brominated phenol and quinone moieties | Polycitor africanus |

| Ningalin B | Trisubstituted pyrrole | Methyl ester and methoxy groups | Didemnum ascidians |

Research Findings and Gaps

- Structural-Activity Relationships (SAR) : The 3,4-diaryl configuration in this compound may enhance binding to enzymatic targets, akin to Polycitone A’s spiroketal system .

- Fluorescence Potential: Diarylated maleic anhydrides exhibit strong fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm), suggesting applications in bioimaging for this compound derivatives .

- Underexplored Areas: Limited data exist on this compound’s pharmacokinetics and in vivo efficacy compared to Ningalins or Polycitones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.